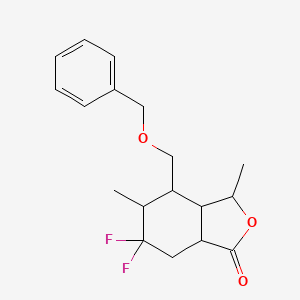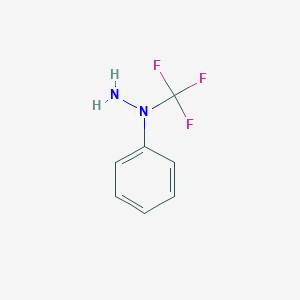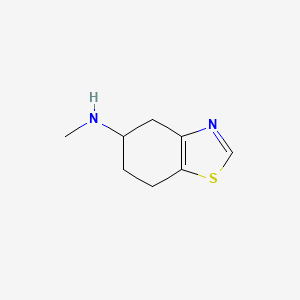
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol is a nitrogen-containing heterocyclic compound with significant biological and chemical properties. This compound is part of the pyrrolidine family, which is known for its versatility in medicinal chemistry and drug discovery
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol typically involves the cyclization of acyclic intermediates. One common method is the stereoselective cyclization of acyclic precursors, which leads to the formation of the pyrrolidine ring . The reaction conditions often include the use of protecting groups such as benzyl carbonate to facilitate the handling of intermediates and prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as 1,3-dipolar cycloaddition reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them into primary alcohols .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, and primary alcohols. These products can be further utilized in the synthesis of more complex molecules and bioactive compounds .
Aplicaciones Científicas De Investigación
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of novel nucleoside analogs and other bioactive molecules . In biology and medicine, it is used in the development of drugs targeting various diseases, including cancer and autoimmune disorders . The compound’s unique structure and reactivity make it valuable in the design of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease progression, thereby exerting its therapeutic effects . The hydroxymethyl groups play a crucial role in binding to the active sites of these targets, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in the nature and position of substituents.
Uniqueness: This unique feature allows for more diverse chemical transformations and broader applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2,4-bis(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2 |
Clave InChI |
WMFOQNKUMMYDQW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(N1)CO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)





![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)
![2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide](/img/structure/B14789500.png)

![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)
![Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide](/img/structure/B14789519.png)
